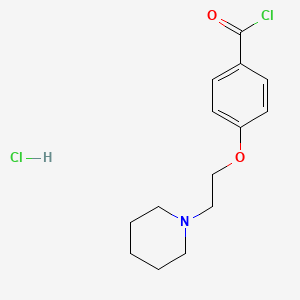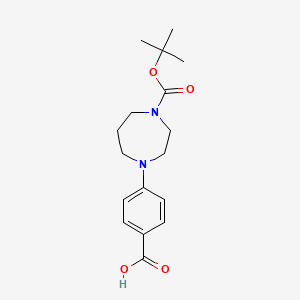![molecular formula C32H44N2 B6289189 (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine CAS No. 833453-23-9](/img/structure/B6289189.png)
(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine
Overview
Description
(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine: is a complex organic compound with the molecular formula C32H44N2. It is known for its unique structural features, which include multiple isopropyl groups attached to both phenyl and pyridinyl rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine typically involves multi-step organic reactions. One common method includes the reaction of 2,6-diisopropylaniline with 2,4,6-triisopropylpyridine under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride (NaH) and a solvent like tetrahydrofuran (THF). The mixture is stirred for several hours at room temperature, followed by purification steps to isolate the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: LiAlH4, NaBH4, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, which can be utilized in catalytic processes for organic synthesis .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with biological macromolecules, such as proteins and nucleic acids, are of particular interest for drug discovery and development .
Medicine
The compound’s potential medicinal applications include its use as a scaffold for designing new therapeutic agents. Its structural features make it a candidate for developing drugs targeting specific enzymes or receptors .
Industry
In the industrial sector, this compound is explored for its use in the production of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes and undergo various chemical modifications .
Mechanism of Action
The mechanism of action of (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound’s structure allows it to bind selectively to these targets, modulating their activity. For example, as a ligand in catalysis, it can stabilize transition states and lower activation energies, enhancing reaction rates.
Comparison with Similar Compounds
Similar Compounds
- (2,6-Diisopropyl-phenyl)-[6-(2,4,6-trimethyl-phenyl)-pyridin-2-yl]-amine
- (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triethyl-phenyl)-pyridin-2-yl]-amine
- (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-3-yl]-amine
Uniqueness
What sets (2,6-Diisopropyl-phenyl)-[6-(2,4,6-triisopropyl-phenyl)-pyridin-2-yl]-amine apart from similar compounds is its specific arrangement of isopropyl groups and the position of the pyridinyl ring. These structural features confer unique steric and electronic properties, making it particularly effective in certain catalytic and binding applications.
Properties
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-6-[2,4,6-tri(propan-2-yl)phenyl]pyridin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H44N2/c1-19(2)24-17-27(22(7)8)31(28(18-24)23(9)10)29-15-12-16-30(33-29)34-32-25(20(3)4)13-11-14-26(32)21(5)6/h11-23H,1-10H3,(H,33,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGMNIEZYCKCKRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC2=CC=CC(=N2)C3=C(C=C(C=C3C(C)C)C(C)C)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H44N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4'-Tert-butyl-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B6289118.png)


![(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-6-[(2-methylpropan-2-yl)oxycarbonyl]-7-oxoheptanoic acid](/img/structure/B6289136.png)





![Carbonyl[5,10,15,20-tetrakis(2,4,6-trimethylphenyl)-21H,23H-porphinato]ruthenium(II)](/img/structure/B6289176.png)

![(3AR,8aR)-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra(naphthalen-2-yl)tetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide](/img/structure/B6289199.png)
